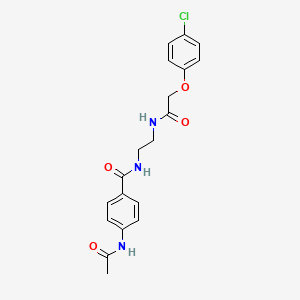![molecular formula C23H19N3O2S B3012104 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide CAS No. 361470-52-2](/img/structure/B3012104.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which is a similar compound, was achieved by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . Another synthesis method involved reacting an amine precursor with [11C]acetyl chloride .Molecular Structure Analysis
The molecular formula of a similar compound, N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide, is C22H20N6O4S2 . The structure of this compound includes various functional groups such as amide, thiazole, and sulfamoyl .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide, exhibit antitumor effects. Researchers have observed their efficacy against cancer cells, making them potential candidates for cancer therapy . Further investigations into their mechanisms of action and specific tumor types are ongoing.
Antimicrobial Properties
The benzothiazole scaffold possesses antimicrobial activity. Studies have evaluated derivatives of this compound against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. Notably, some derivatives demonstrated effectiveness against drug-resistant isolates .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide, have shown anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them potential candidates for managing inflammatory conditions .
Anticonvulsant Activity
Certain benzothiazole derivatives exhibit anticonvulsant effects. While more research is needed, these compounds could contribute to the development of novel antiepileptic drugs. Investigating their interactions with neuronal receptors and ion channels is essential for understanding their mechanism of action .
Antidiabetic Potential
The benzothiazole nucleus has attracted attention for its potential antidiabetic properties. Researchers have explored derivatives in the context of diabetes management. Understanding their effects on glucose metabolism, insulin sensitivity, and pancreatic function is critical for therapeutic development .
COX-1 Inhibition
Some benzothiazole derivatives have been evaluated for their COX-1 inhibitory activity. While their potency is weaker compared to established inhibitors like indomethacin and diclofenac, understanding their selectivity and safety profiles is essential for future drug development .
Wirkmechanismus
Target of Action
The primary target of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, through a process that likely involves molecular docking . This interaction inhibits the activity of the enzyme, leading to a decrease in the survival and virulence of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of the DprE1 enzyme disrupts the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting the DprE1 enzyme and disrupting the biosynthesis of arabinogalactan, the compound effectively decreases the survival and virulence of the bacteria .
Action Environment
The action, efficacy, and stability of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and alter its efficacy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15(27)24-19-11-12-20-21(14-19)29-23(25-20)26-22(28)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFMZWDGVFAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3012029.png)


![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)
![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)
![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)
![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)
